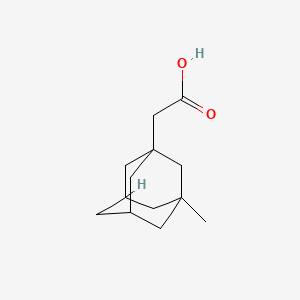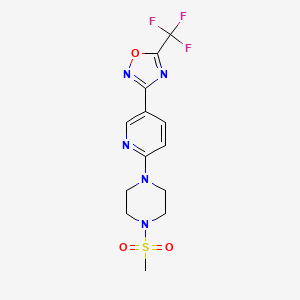![molecular formula C19H30N2O5S B1652346 N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate CAS No. 1427173-49-6](/img/structure/B1652346.png)
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
Übersicht
Beschreibung
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a spirocyclic amine compound with the molecular formula C19H30N2O5S and a molecular weight of 398.52 g/mol . This compound is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with a tert-butoxycarbonyl (BOC) protecting group and a p-toluenesulfonate group . It is a solid that is soluble in water and organic solvents such as methanol, ethanol, and acetone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate typically involves the reaction of 1,7-diazaspiro[3.5]nonane with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting BOC-protected amine is then reacted with p-toluenesulfonyl chloride (TsCl) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of the original compound.
Deprotection Reactions: The major product formed is the free amine, 1,7-diazaspiro[3.5]nonane.
Wissenschaftliche Forschungsanwendungen
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-t-BOC-1,7-Diazaspiro[4.5]decane p-Toluenesulfonate
- N-t-BOC-1,7-Diazaspiro[3.4]octane p-Toluenesulfonate
- N-t-BOC-1,7-Diazaspiro[3.6]undecane p-Toluenesulfonate
Uniqueness
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This compound’s ability to act as a versatile protecting group and its solubility in various solvents make it particularly valuable in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBUOIHPLNISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2(CCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427173-49-6 | |
| Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427173-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Isopropyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1652263.png)
![1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene](/img/structure/B1652264.png)
![4-Methyl-N-[(E)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B1652268.png)

![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)
![2-[(3,5-Ditert-butyl-4-hydroxybenzoyl)amino]acetic acid](/img/structure/B1652272.png)


![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)
![Rel-(2S,3Ar,6Ar)-N-Isopropylhexahydro-2H-Furo[3,2-B]Pyrrole-2-Carboxamide](/img/structure/B1652280.png)
![(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B1652281.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1652284.png)

![9-Ethyl-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B1652286.png)
